Product packaging for 2-(4-Chlorobenzyl)pyridine(Cat. No.:CAS No. 4350-41-8)

2-(4-Chlorobenzyl)pyridine

Cat. No.: B3024584
CAS No.: 4350-41-8
M. Wt: 203.67 g/mol
InChI Key: XSVWMIMFDMJQRL-UHFFFAOYSA-N
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Description

Historical Context and Significance of Pyridine (B92270) Derivatives in Chemical Research

The story of 2-(4-Chlorobenzyl)pyridine is rooted in the broader history of pyridine and its derivatives. Pyridine (C₅H₅N) is a heterocyclic aromatic compound structurally related to benzene (B151609), with one carbon-hydrogen unit replaced by a nitrogen atom. wikipedia.org First isolated from coal tar in 1849 by Scottish chemist Thomas Anderson, pyridine's structure was later proposed by Wilhelm Körner (1869) and James Dewar (1871). wikipedia.orgnumberanalytics.com A significant milestone in its synthesis was achieved by William Ramsay in 1876, who produced it from acetylene (B1199291) and hydrogen cyanide. wikipedia.org

Pyridine derivatives form the backbone of a vast number of important molecules. wikipedia.org In nature, the pyridine ring is found in essential compounds like vitamins (niacin and pyridoxine) and alkaloids. rsc.org In the realm of synthetic chemistry, these derivatives are crucial. Their unique chemical properties, influenced by the nitrogen heteroatom, make them vital precursors for pharmaceuticals and agrochemicals. numberanalytics.comrsc.orgopenaccessjournals.com The versatility of the pyridine scaffold has allowed chemists to design and synthesize a diverse range of molecules with specific biological activities, leading to their widespread use in drug discovery and development. rsc.orgresearchgate.net The continuous exploration of pyridine derivatives has significantly advanced the understanding of aromaticity and reactivity, fueling innovation across chemical sciences. numberanalytics.com

Overview of the Research Landscape for this compound

Research on this compound has primarily focused on its synthesis and its role as a chemical intermediate. It is a key component in the production of various agrochemicals and pharmaceuticals, including the antihistamine chlorpheniramine. chemimpex.comguidechem.comgoogle.com

Several synthetic routes for this compound have been developed. One common method involves the reaction of 2-methylpyridine (B31789) (picoline) with 4-chlorobenzyl chloride. ontosight.ai Another approach is a two-step process starting with the Friedel-Crafts acylation of chlorobenzene (B131634) with 2-pyridine formyl chloride hydrochloride to form an intermediate ketone, which is then reduced to yield the final product. google.com The compound itself can be further modified; for instance, it can be oxidized to produce 2-(4-chlorobenzoyl)pyridine. prepchem.com

The compound has been investigated for a range of potential biological activities, including antimicrobial and anticancer properties. ontosight.ai Studies have evaluated its derivatives against various bacterial and fungal strains. ontosight.ai Furthermore, its potential as an anticancer agent has been explored, with research investigating its ability to inhibit cancer cell growth. ontosight.ai

Below are some of the known physicochemical properties of this compound:

PropertyValueSource(s)
Molecular Formula C₁₂H₁₀ClN nih.gov
Molecular Weight 203.67 g/mol nih.gov
CAS Number 4350-41-8 nih.gov
Appearance Clear, colorless to light yellow liquid/oil guidechem.comchemdad.com
Melting Point 8 °C chemdad.com
Boiling Point 181-183 °C (at 20 mmHg) chemdad.com
Density ~1.17 - 1.39 g/mL chemimpex.comchemdad.com
Refractive Index 1.5858-1.5878 chemdad.com
pKa 4.88 ± 0.10 chemdad.com

Current Gaps and Future Directions in this compound Studies

Despite its utility as a synthetic intermediate, the full potential of this compound as a standalone active molecule remains underexplored. The current body of research indicates several gaps and promising future directions.

A significant gap exists in the comprehensive understanding of its biological activity. While preliminary studies suggest antimicrobial and anticancer potential, detailed mechanistic studies are lacking. ontosight.ai Future research should focus on elucidating how this compound exerts its biological effects at a molecular level. This includes identifying specific cellular targets and pathways.

Furthermore, there is a need for more extensive investigation into its derivatives. The core structure of this compound is a promising scaffold for creating new compounds. chemimpex.com Systematic modification of the pyridine ring or the chlorobenzyl group could lead to derivatives with enhanced potency or novel biological activities. For example, research into related structures like N-(chlorophenyl)pyridinecarboxamides has shown how isomeric changes can influence molecular interactions and properties, suggesting a rich area for exploration. researchgate.net

Another avenue for future research lies in the development of more sustainable and efficient synthetic methods. acs.org Applying green chemistry principles, such as C-H activation, could provide more atom-economical routes to this compound and its derivatives, reducing environmental impact. acs.org Finally, while it is used in creating materials like metal complexes for catalysis, further exploration of its applications in materials science is warranted. ontosight.airsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H10ClN B3024584 2-(4-Chlorobenzyl)pyridine CAS No. 4350-41-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chlorophenyl)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN/c13-11-6-4-10(5-7-11)9-12-3-1-2-8-14-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVWMIMFDMJQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00195864
Record name 2-(4'-Chlorobenzyl)pyridine
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Molecular Weight

203.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264427
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

4350-41-8
Record name 2-[(4-Chlorophenyl)methyl]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4'-Chlorobenzyl)pyridine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4'-Chlorobenzyl)pyridine
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Record name 2-(4'-chlorobenzyl)pyridine
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Synthetic Methodologies for 2 4 Chlorobenzyl Pyridine

Established Synthetic Routes

Reaction of 2-Methylpyridine (B31789) with 4-Chlorobenzyl Chloride

One common method for synthesizing 2-(4-chlorobenzyl)pyridine involves the reaction of 2-methylpyridine (also known as 2-picoline) with 4-chlorobenzyl chloride. ontosight.aiontosight.ai This reaction is typically carried out in the presence of a base to facilitate the nucleophilic substitution. ontosight.aiontosight.ai

Preparation via 1-(4-Chlorophenyl)-1-(2-pyridyl)ketone

An alternative two-step synthesis proceeds through the formation and subsequent reduction of a ketone intermediate. google.com

The initial step involves the reaction of 2-pyridineformyl chloride hydrochloride with chlorobenzene (B131634). google.com This Friedel-Crafts acylation is catalyzed by aluminum trichloride (B1173362). google.com The molar ratio of 2-pyridineformyl chloride hydrochloride to the aluminum trichloride catalyst typically ranges from 1:2 to 1:5. google.com The reaction is conducted at a temperature between 195-150°C for a duration of 3-10 hours. google.com The resulting product, 1-(4-chlorophenyl)-1-(2-pyridyl)methanone, is a red solid that can be purified by recrystallization from n-hexane after treatment with activated carbon to yield a white crystalline solid. google.com The reported yield for this step is approximately 31.2%, with a melting point of 60-61°C. google.com

Another approach to synthesize the ketone intermediate involves the oxidation of 2-(p-chlorobenzyl)pyridine. prepchem.com In this method, sodium dichromate is added to a solution of 2-(p-chlorobenzyl)-pyridine in acetic acid. The mixture is then refluxed for 3 hours. prepchem.com After cooling and pouring into water, the precipitated product, 2-(4-chlorobenzoyl)pyridine, is collected as white microprisms. prepchem.com

Table 1: Synthesis of 1-(4-Chlorophenyl)-1-(2-pyridyl)ketone

Starting Materials Catalyst/Reagents Solvent Reaction Conditions Product Yield Reference
2-Pyridineformyl Chloride Hydrochloride, Chlorobenzene Aluminum Trichloride None 195-150°C, 3-10 hours 1-(4-Chlorophenyl)-1-(2-pyridyl)methanone 31.2% google.com
2-(p-Chlorobenzyl)-pyridine Sodium Dichromate Acetic Acid Reflux, 3 hours 2-(4-Chlorobenzoyl)pyridine Not specified prepchem.com

The second step is the reduction of the ketone, 1-(4-chlorophenyl)-1-(2-pyridyl)ketone, to the final product, this compound. google.com This is achieved through a Wolff-Kishner reduction, where the ketone is treated with hydrazine (B178648) hydrate (B1144303) and potassium hydroxide (B78521) in diethylene glycol as a solvent. google.com The molar ratio of the ketone to hydrazine hydrate and potassium hydroxide is 1:5:2. google.com The reaction is carried out at a temperature of 190-220°C for 3-10 hours. google.com

Enzymatic reduction of (4-chlorophenyl)(pyridin-2-yl)methanone has also been explored using alcohol dehydrogenase from Kluyveromyces polysporus (KpADH). researchgate.net

Table 2: Reduction of 1-(4-Chlorophenyl)-1-(2-pyridyl)ketone

Starting Material Reagents/Catalyst Solvent Reaction Conditions Product Reference
1-(4-Chlorophenyl)-1-(2-pyridyl)ketone Hydrazine Hydrate, Potassium Hydroxide Diethylene Glycol 190-220°C, 3-10 hours This compound google.com
(4-Chlorophenyl)(pyridin-2-yl)methanone Alcohol Dehydrogenase (KpADH) Not specified Not specified Chiral alcohol researchgate.net
Formation of 1-(4-Chlorophenyl)-1-(2-pyridyl)ketone from 2-Pyridineformyl Chloride Hydrochloride

Alternative Multi-step Reactions

Other multi-step synthetic routes have been developed for pyridine (B92270) derivatives. For instance, the synthesis of N-(2-chlorobenzyl)-4-methylpyridin-2-amine involves several steps including Knoevenagel condensation, acid-catalyzed cyclization, chlorination, and amine functionalization. vulcanchem.com While not directly for this compound, these methods showcase the versatility of pyridine chemistry. Similarly, multi-step syntheses have been reported for compounds like 2-pyrazolyl-estradiol derivatives and 1-arylpiperidin-4-ols, which involve various reagents and reaction conditions. mdpi.comrsc.org

Synthesis from Fenofibric Acid and Oxalyl Chloride with 1-(Pyridine-4-yl)ethanamine

A distinct synthetic pathway involves the reaction of fenofibric acid with oxalyl chloride to form fenofibric chloride. nih.govnih.gov This intermediate is then reacted with 1-(pyridine-4-yl)ethanamine in the presence of sodium carbonate in a water and tetrahydrofuran (B95107) mixture. nih.govnih.gov This method, however, leads to a different pyridine-containing compound, not this compound. nih.govnih.gov

Synthesis using n-Butyllithium, Tetrahydrofuran, Hexane, Palladium(II) Trifluoroacetate, Tricyclohexylphosphine, Caesium Carbonate, and o-Xylene (B151617)

A method for the synthesis of this compound involves the lithiation of a substituted pyridine followed by a palladium-catalyzed cross-coupling reaction. While a direct synthesis using all the listed reagents in one pot for this compound specifically is not detailed in the provided search results, related syntheses provide a basis for this methodology. For instance, the lithiation of 2-substituted pyridines, such as N-(pyridin-2-ylmethyl)pivalamide, with n-butyllithium (n-BuLi) in anhydrous tetrahydrofuran (THF) at low temperatures creates a reactive organolithium intermediate. researchgate.net This intermediate can then react with various electrophiles. researchgate.net

In a related context, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) with n-BuLi has been demonstrated, followed by transmetalation with a Grignard reagent and subsequent reaction to form a 3,4-pyridyne intermediate. rsc.orgnih.gov This highlights the utility of lithiation in pyridine functionalization.

For the cross-coupling step, palladium catalysts are commonly employed. Palladium(II) trifluoroacetate, in combination with a phosphine (B1218219) ligand like tricyclohexylphosphine, is a plausible catalytic system for coupling the lithiated pyridine with a 4-chlorobenzyl derivative. The reaction would likely be carried out in a solvent mixture such as THF and hexane, with caesium carbonate acting as a base and o-xylene potentially used as a higher-boiling solvent for the coupling step.

A general procedure for a related synthesis of 2-(3-chlorobenzyl)pyridine involved reacting 2-methylpyridine with TMPZn·LiCl in THF, followed by a palladium-catalyzed coupling with an appropriate chloro-substituted benzyl (B1604629) derivative. d-nb.info

Table 1: Reagents for Palladium-Catalyzed Synthesis

Reagent Function
2-Methylpyridine Starting Material
n-Butyllithium (n-BuLi) Lithiating Agent
Tetrahydrofuran (THF) Solvent
Hexane Solvent
4-Chlorobenzyl bromide Electrophile
Palladium(II) Trifluoroacetate Catalyst Precursor
Tricyclohexylphosphine Ligand
Caesium Carbonate Base

Advanced Synthetic Strategies

Advanced synthetic strategies for this compound and its derivatives focus on producing enantiomerically pure compounds, which are often required for pharmaceutical applications.

Catalyzed Asymmetric Transfer Hydrogenation

Catalyzed asymmetric transfer hydrogenation (ATH) is a powerful technique for the enantioselective reduction of prochiral ketones to chiral alcohols. In the context of this compound synthesis, a precursor ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, can be reduced to the chiral alcohol, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol. This alcohol is a key intermediate for the synthesis of the antihistamine drug bepotastine. researchgate.net

The ATH process typically employs a transition metal catalyst, such as a ruthenium or rhodium complex with a chiral ligand, and a hydrogen donor like isopropanol (B130326) or a mixture of formic acid and triethylamine. researchgate.netliverpool.ac.uk The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. scholaris.ca While direct ATH to form this compound is not described, the reduction of the corresponding ketone to the alcohol, which can then be further converted, is a relevant advanced strategy. For example, various aldehydes have been successfully reduced to their corresponding alcohols with excellent yields using a ruthenium pre-catalyst. nih.gov

Chiral Resolution Techniques, e.g., using Mandelic Acid

Chiral resolution is a classical method for separating enantiomers from a racemic mixture. For derivatives of this compound, mandelic acid has been effectively used as a resolving agent. For instance, racemic 2-((4-chlorophenyl)(piperidin-4-yloxy)methyl)pyridine (B128662) has been resolved using (S)-(+)-mandelic acid to precipitate the (S)-isomer, followed by the use of (R)-(-)-mandelic acid to isolate the (R)-isomer from the mother liquor. rsc.org This method proved to be less laborious than other resolution techniques that require repeated crystallizations. rsc.org

The process involves forming diastereomeric salts between the racemic base and the chiral acid, which have different solubilities and can be separated by crystallization. The enantiomeric purity of the resolved product can be very high, with enantiomeric excess (ee) values reaching up to 100%. rsc.org The choice of solvent, such as methanol (B129727) or a methanol/isopropyl alcohol mixture, is important for efficient separation. rsc.org

Table 2: Chiral Resolution of a this compound Derivative

Resolving Agent Target Isomer Solvent Enantiomeric Excess (% ee)
S(+)-Mandelic Acid (S)-isomer Methanol/2-Propanol 100 rsc.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and cost. Studies often focus on screening different catalysts, solvents, temperatures, and reaction times.

For related pyridine syntheses, various parameters have been optimized. In the synthesis of pyrazolo[3,4-b]pyridines, different catalysts and solvent systems were tested, with the best yield (84%) and shortest reaction time (2 hours) achieved using a magnetic LDH nanocatalyst in a water/ethanol (B145695) mixture. researchgate.net Similarly, for the synthesis of tetrahydrodipyrazolopyridines, various solvents and catalyst amounts were examined, with the optimal conditions being solvent-free at 80 °C using 5 mol% of a specific zinc complex catalyst. chemmethod.com

A patent for the preparation of 2-(p-chlorobenzyl)pyridine describes a two-step process: a Friedel-Crafts acylation to form 1-(4-chlorophenyl)-1-(2-pyridyl)ketone, followed by a Wolff-Kishner reduction. google.com The yield of the first step was reported to be 31.2%. google.com Another patent describes the oxidation of 2-(p-chlorobenzyl)pyridine to the corresponding ketone, followed by reduction to the alcohol, with an emphasis on achieving high yields. google.com These examples demonstrate the importance of systematic optimization in achieving efficient syntheses.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of pyridine derivatives, several green approaches have been explored.

One strategy is the use of environmentally benign solvents and catalysts. For example, the synthesis of pyridine derivatives has been achieved using water or ethanol as a solvent, which are greener alternatives to many organic solvents. researchgate.netnih.gov The use of recyclable catalysts, such as magnetic nanocatalysts, also aligns with green chemistry principles. researchgate.net

Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and energy consumption. In the preparation of certain pyridine derivatives, microwave irradiation led to higher yields in much shorter times (e.g., 93% yield in 7 minutes) compared to conventional heating methods (84% yield in 6 hours). nih.gov

Solvent-free reactions represent an ideal green chemistry approach. The synthesis of 1,4-dihydropyridines has been successfully carried out under solvent-free conditions, offering advantages in terms of reduced waste and simplified work-up procedures. researchgate.net One-pot multicomponent reactions are also considered green as they reduce the number of synthetic steps and purification stages, leading to less waste and higher efficiency. nih.govbeilstein-journals.orgscirp.org

Table 3: Comparison of Conventional vs. Microwave Synthesis for a Pyridine Derivative

Method Yield (%) Time Reference
Conventional 84 6 hours nih.gov

Research Findings on this compound Coordination Chemistry with Cobalt(II) Thiocyanate (B1210189) Inconclusive

Following a comprehensive review of available scientific literature, it has been determined that there is no specific research detailing the formation of coordination compounds between This compound and Cobalt(II) Thiocyanate . The requested article, which was to be structured around the synthesis, characterization, and magnetic properties of cobalt(II) complexes with this particular ligand, cannot be generated due to the absence of requisite experimental data in published studies.

Extensive research has been conducted on the coordination chemistry of the isomeric ligand, 4-(4-chlorobenzyl)pyridine (B1583355) , with cobalt(II) thiocyanate. These studies have successfully led to the synthesis and detailed characterization of complexes such as [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₄] and the coordination polymer [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n. The scientific literature provides in-depth analysis of their crystal structures and magnetic behaviors, including antiferromagnetic properties.

However, equivalent studies for the This compound isomer are not present in the available chemical literature. The steric hindrance caused by the benzyl group at the 2-position of the pyridine ring likely influences its coordination behavior, making it significantly different from the 4-substituted isomer. Without specific research on the 2-substituted compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy.

Therefore, the detailed outline focusing on the synthesis, structural characterization, and magnetic properties of cobalt(II) thiocyanate complexes with This compound cannot be fulfilled at this time.

Chemical Reactivity and Derivatization of 2 4 Chlorobenzyl Pyridine

Formation of Coordination Compounds

Coordination with Cobalt(II) Thiocyanate (B1210189)

Magnetic Properties of Coordination Polymers
Metamagnetic Transitions

Coordination polymers synthesized from 2-(4-Chlorobenzyl)pyridine, particularly with cobalt(II) thiocyanate, have demonstrated interesting magnetic phenomena, including metamagnetic transitions. In the compound [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n, the cobalt(II) cations are linked into one-dimensional chains by pairs of μ-1,3-bridging thiocyanato anions. rsc.orgrsc.orgresearchgate.net This structural arrangement leads to an antiferromagnetic ground state at low temperatures.

Magnetic measurements reveal an antiferromagnetic phase transition at a Néel temperature (Tₙ) of 3.9 K. rsc.orgrsc.orgresearchgate.net Below this temperature, the magnetic moments within the chains are ferromagnetically aligned, while adjacent chains are aligned antiferromagnetically. When an external magnetic field is applied, the compound undergoes a metamagnetic transition at a critical field of 260 Oe. rsc.orgrsc.orgresearchgate.netnih.gov This transition involves the flipping of the magnetic moments of the antiferromagnetically coupled chains to align with the applied field, resulting in a rapid increase in magnetization and a transition to a saturated paramagnetic or ferromagnetic-like state. researchgate.netrsc.org The magnetic phase diagram of this compound illustrates the transition from the antiferromagnetic to the paramagnetic phase as a function of temperature and applied magnetic field. researchgate.netresearchgate.net

Slow Magnetic Relaxations and Single-Chain Magnet Behavior

In addition to metamagnetism, the coordination polymer [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n exhibits slow magnetic relaxations, a characteristic feature of Single-Chain Magnets (SCMs). rsc.orgrsc.orgresearchgate.net SCMs are one-dimensional systems that display slow relaxation of magnetization due to the combination of large uniaxial anisotropy of the metal ions and significant intrachain magnetic exchange interactions. rsc.orgrsc.org

For [Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₂]n, the slow magnetic relaxations are observed in zero applied DC field, which is consistent with SCM behavior. rsc.orgrsc.orgresearchgate.net The relaxation process is found to be thermally activated, following the Arrhenius law with an energy barrier of ΔE/kB = 37.1 K. ifj.edu.pl This behavior is attributed to the slow dynamics of the ferromagnetic chains within the crystal lattice. ifj.edu.pl The Mydosh parameter, which is used to characterize spin-glass-like behavior, points towards superparamagnetic behavior for this compound. rsc.org

The presence of both metamagnetism and slow magnetic relaxation in the same compound is a noteworthy finding. nih.govdntb.gov.ua It suggests a complex interplay between interchain and intrachain magnetic interactions. While the weak antiferromagnetic interchain coupling gives rise to the metamagnetic transition at low fields, the strong ferromagnetic intrachain coupling and high anisotropy of the Co(II) ions are responsible for the SCM behavior. ifj.edu.plrsc.org The study of such materials provides valuable insights into the design of multifunctional molecular magnets.

Exploration of Novel Derivatives

The chemical scaffold of this compound is a valuable starting point for the synthesis of a variety of heterocyclic derivatives with potential applications in medicinal chemistry and materials science. The following sections detail the synthesis of several classes of these derivatives.

Imidazo[1,2-a]pyridine (B132010) Derivatives with 4'-Chlorophenyl Moiety

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds known for their diverse biological activities. rsc.org The synthesis of derivatives bearing a 4'-chlorophenyl moiety can be achieved through various synthetic routes. One common method involves the reaction of a substituted 2-aminopyridine (B139424) with an α-haloketone. In the context of this compound, while not a direct precursor, related structures with a 4-chlorophenyl group are key components. For instance, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate has been utilized as a key intermediate. acs.org This intermediate can undergo further reactions, such as amidation with various amines, to produce a library of imidazo[1,2-a]pyridine-8-carboxamides. acs.org

Another approach involves the reaction of 2-benzoylmethylimidazoles with polarized olefins in the presence of a base to yield imidazo[1,2-a]pyridine derivatives. nih.gov Furthermore, copper-catalyzed aerobic oxidative coupling of ketoxime acetates with pyridines provides a route to these fused heterocycles. organic-chemistry.org The synthesis of 5H-imidazo[4,5-c]pyridines and 4H-imidazo[4,5-b]pyridines has been achieved by reacting 3,4-diaminopyridine (B372788) or 2,3-diaminopyridine (B105623) with the sodium bisulfite adduct of corresponding benzaldehydes. nih.gov Alkylation of these imidazopyridines with reagents like 4-chlorobenzyl bromide leads to N-substituted derivatives. nih.gov

The table below summarizes some of the synthesized imidazo[1,2-a]pyridine derivatives containing a 4'-chlorophenyl moiety.

Compound NameStarting MaterialsKey Reaction TypeReference
N8-(2-Methoxyethyl)-3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxamide3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate, 2-methoxy-1-ethanamineAmidation acs.org
[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-8-yl][4-(2-methoxyphenyl)piperazino]methanone2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate, 1-(2-methoxyphenyl)piperazineAmidation acs.org
2-(Substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives3,4-Diaminopyridine or 2,3-diaminopyridine, Benzaldehyde adducts, 4-Chlorobenzyl bromideCyclocondensation and Alkylation nih.gov

Pyrrolo[3,4-c]pyridine Derivatives with Chlorobenzyl Substituents

Pyrrolo[3,4-c]pyridine-1,3-diones are another important class of heterocyclic compounds with a wide range of biological activities. nih.govresearchgate.net The synthesis of these derivatives often involves the modification of a pre-formed pyrrolo[3,4-c]pyridine core. For example, N-substituted derivatives of 4-alkoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized. mdpi.com While direct use of this compound in these syntheses is not explicitly detailed, the incorporation of chlorobenzyl or related chloro-substituted phenyl moieties is a common strategy to explore structure-activity relationships. nih.gov

A general synthetic pathway involves the reaction of a suitable anhydride (B1165640) with an amine. The resulting imide can then be further functionalized. The development of new pyrrolo[3,4-c]pyridine derivatives is driven by their potential as fluorescent materials and for their physiological applications. researchgate.net

Thienopyridine Derivatives Featuring 4-Chlorobenzyl Group

Thienopyridines are bicyclic heterocyclic compounds containing fused thiophene (B33073) and pyridine (B92270) rings. The synthesis of thienopyridine derivatives incorporating a 4-chlorobenzyl group has been reported through various methods. One such method involves the reaction of 2-amino-3-ethoxycarbonyl-4,5-disubstituted thiophenes with various reagents. mdpi.comnih.gov For example, condensation of these thiophene derivatives with aryl isothiocyanates can lead to thienylthiourea derivatives, which can then be cyclized to form thieno[2,3-d]pyrimidin-4-ones. nih.govscispace.com

A specific example is the synthesis of 3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo rsc.orgresearchcommons.orgthieno[2,3-d]pyrimidine-2,4-dione. This compound was prepared by heating 2-amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-chlorobenzylamine. mdpi.comnih.gov Another route to thienopyridines involves the reaction of 2-amino-5-(4,6-dimethoxybenzofuran-5-yl)thiophene-3-carbonitrile with 4-chlorobenzylidenemalononitrile. researchcommons.org

The table below presents examples of thienopyridine derivatives with a 4-chlorobenzyl group.

Compound NameStarting MaterialsKey Reaction TypeReference
3-(4-Chlorobenzyl)-5,6,7,8-tetrahydro-1H-benzo rsc.orgresearchcommons.orgthieno[2,3-d]pyrimidine-2,4-dione2-Amino-3-ethoxycarbonyl-4,5,6,7-tetrahydrobenzo[b]thiophene, 4-ChlorobenzylamineCondensation/Cyclization mdpi.comnih.gov
Thienopyridine derivative from 4-chlorobenzylidenemalononitrile2-Amino-5-(4,6-dimethoxybenzofuran-5-yl)thiophene-3-carbonitrile, 4-ChlorobenzylidenemalononitrileCondensation/Cyclization researchcommons.org

Dihydropyridine (B1217469) Derivatives with Substituted Phenyl and Imidazole (B134444) Pharmacophores

1,4-Dihydropyridines (1,4-DHPs) are a well-known class of compounds, many of which exhibit significant pharmacological activities. sid.ir The synthesis of novel 1,4-DHP derivatives often involves the Hantzsch pyridine synthesis, which is a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen donor. derpharmachemica.com

The incorporation of both substituted phenyl (such as a chlorophenyl group) and imidazole moieties into a 1,4-DHP scaffold is a strategy to create hybrid molecules with potentially enhanced or dual biological activities. nih.gov For instance, a series of 2,6-bis(substituted phenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)-4-(substituted phenyl)pyridine derivatives were synthesized by the condensation of 1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanone with aromatic aldehydes and ammonium (B1175870) acetate (B1210297). derpharmachemica.com

Another synthetic approach involves the preparation of 1,4-dihydropyridine (B1200194) derivatives containing a biphenyl-2'-tetrazole substitution, where the imidazole ring is also part of the molecular structure. nih.gov The substitution of a phenyl group at the 4-position of the dihydropyridine ring is generally considered to enhance activity. rsc.org

The following table provides examples of dihydropyridine derivatives featuring substituted phenyl and imidazole groups.

Compound NameStarting MaterialsKey Reaction TypeReference
2,6-bis(substituted phenyl)-1,4-dihydro-3,5-di(1H-imidazol-1-yl)-4-(substituted phenyl)pyridines1-(4-Chlorophenyl)-2-(1H-imidazol-1-yl)ethanone, Aromatic aldehydes, Ammonium acetateHantzsch Pyridine Synthesis derpharmachemica.com
Dialkyl 1,4-dihydro-2,6-dimethyl-4-[2-n-alkyl-1-[2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl]imidazole-4(or 5)-yl]-3,5-pyridinedicarboxylatesBiphenyltetrazolyl-4-(or 5)-imidazolecarboxaldehyde, Alkyl acetoacetate, Ammonium hydroxide (B78521)Hantzsch Pyridine Synthesis nih.gov

Benzoyl-Phenoxy-Acetamide Pyridine Variants

An extensive review of scientific literature did not yield any documented methods for the synthesis of Benzoyl-Phenoxy-Acetamide Pyridine Variants directly from this compound. Research on Benzoyl-Phenoxy-Acetamide Pyridine Variants, such as those investigated for glioblastoma cytotoxicity, describes their synthesis from starting materials like fenofibric acid, which are structurally distinct from this compound. researchgate.netresearchgate.netacs.org

Triazoloresearchgate.netresearchgate.netopenmedicinalchemistryjournal.compyridine Sulfonamides

Based on a comprehensive literature search, there is no available information describing the synthesis of Triazolo researchgate.netresearchgate.netopenmedicinalchemistryjournal.compyridine Sulfonamides using this compound as a precursor. The synthesis of related compounds, such as researchgate.netacs.orgontosight.aitriazolo[4,3-a]pyridine sulfonamides, has been reported to proceed from starting materials like 2-chloropyridine-5-sulfonyl chloride, rather than through the derivatization of this compound. researchgate.net

2,3-Diaryl-3H-imidazo[4,5-b]pyridine Derivatives

A thorough search of the scientific literature found no evidence for the preparation of 2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives from this compound. The established synthetic routes to this class of compounds typically involve starting materials such as 2,3-diaminopyridine or 2-chloro-3-nitropyridine.

Spectroscopic and Advanced Characterization Techniques in 2 4 Chlorobenzyl Pyridine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide critical data for the structural confirmation of 2-(4-Chlorobenzyl)pyridine.

Proton NMR (¹H NMR) spectroscopy of this compound, typically conducted in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different types of protons in the molecule. chemicalbook.comrsc.org The aromatic protons on the pyridine (B92270) and chlorobenzyl rings resonate in the downfield region, generally between δ 7.0 and 8.6 ppm. chemicalbook.comrsc.org The methylene (B1212753) bridge protons (-CH₂-) typically appear as a singlet around δ 4.1 ppm. chemicalbook.comrsc.org

The specific chemical shifts and coupling patterns provide a detailed map of the proton environment. For instance, the proton at the 6-position of the pyridine ring is the most deshielded and appears at the lowest field, around δ 8.5-8.6 ppm. chemicalbook.comrsc.org The protons on the chlorophenyl group usually appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. rsc.org

¹H NMR Data for this compound in CDCl₃

Assignment Chemical Shift (ppm)
Pyridine H-6 8.52 - 8.55
Pyridine H-4 7.53 - 7.59
Aromatic H (chlorophenyl) 7.23 - 7.27
Aromatic H (chlorophenyl) 7.17 - 7.19
Pyridine H-3, H-5 7.07 - 7.13
Methylene (-CH₂-) 4.09 - 4.11

Data sourced from multiple references. chemicalbook.comrsc.org

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The ¹³C NMR spectrum, also typically run in CDCl₃, shows distinct signals for each unique carbon atom. rsc.org The carbon atoms of the pyridine and chlorobenzyl rings resonate in the aromatic region (δ 120-161 ppm). rsc.org The carbon of the methylene bridge gives a characteristic signal in the aliphatic region, around δ 44.0 ppm. rsc.org

The chemical shifts of the carbon atoms are influenced by their electronic environment. For example, the carbon atom attached to the chlorine (C-4 of the benzyl (B1604629) group) and the carbon atoms of the pyridine ring adjacent to the nitrogen atom (C-2 and C-6) show characteristic downfield shifts.

¹³C NMR Data for this compound in CDCl₃

Assignment Chemical Shift (ppm)
Pyridine C-2 160.5
Pyridine C-6 149.6
Benzyl C-1 138.1
Pyridine C-4 136.8
Benzyl C-4 (C-Cl) 132.4
Benzyl C-2, C-6 130.5
Benzyl C-3, C-5 128.8
Pyridine C-3 123.2
Pyridine C-5 121.6
Methylene (-CH₂-) 44.0

Data sourced from a 100 MHz spectrum. rsc.org

¹H NMR Spectroscopy for Structural Elucidation

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov In the analysis of this compound, GC-MS is used to assess the purity of a sample and to confirm its identity. nih.govfigshare.com The gas chromatogram will show a peak at a specific retention time for the compound, and the mass spectrometer will provide a mass spectrum for that peak. nih.gov

The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 203, corresponding to the nominal molecular weight of the compound. nih.gov Another significant peak is observed at m/z 202, which is often the base peak, resulting from the loss of a hydrogen atom. nih.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is also evident in the molecular ion cluster, with peaks at m/z 203 and 205. nih.gov A prominent fragment ion is often seen at m/z 167, corresponding to the loss of a chlorine atom. nih.gov

Key GC-MS Fragmentation Data for this compound

m/z Relative Intensity Possible Fragment
204 High [M+H]⁺
203 High [M]⁺
202 Base Peak [M-H]⁺
167 High [M-Cl]⁺

Data compiled from public databases. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. beilstein-journals.org For this compound, HRMS can confirm the molecular formula C₁₂H₁₀ClN by measuring the exact mass of the molecular ion. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ is 204.0580, and HRMS measurements can confirm this with a high degree of accuracy. rsc.org This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

GC-MS Analysis for Purity and Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of its specific bonds. rsc.orgnist.gov

Key vibrational frequencies include those for C-H stretching in the aromatic rings (around 3011-3055 cm⁻¹), C-H stretching of the methylene group (around 2920 cm⁻¹), C=C and C=N stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region), and the C-Cl stretching vibration (typically in the 1000-1100 cm⁻¹ region). rsc.org The presence of these characteristic peaks provides strong evidence for the structure of this compound.

Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3055 Aromatic C-H Stretch
3011 Aromatic C-H Stretch
1588 Aromatic C=C/C=N Stretch
848 C-Cl Stretch related
799 Out-of-plane C-H Bending

Data sourced from a representative spectrum. rsc.org

FT-IR Spectroscopy for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum reveals characteristic absorption bands that correspond to the vibrations of its specific chemical bonds. Analysis of the neat sample using a capillary cell shows distinct peaks that confirm the presence of both the pyridine and the chlorobenzyl moieties. nih.gov While specific peak assignments for this compound are not detailed in the provided search results, FT-IR analysis is a standard method for confirming the synthesis of related structures, where vibrations for C-H, C=C, C=N, and C-Cl bonds would be expected. innovareacademics.in

Vapor Phase IR Spectroscopy

Vapor phase or gas phase infrared spectroscopy offers insights into the vibrational modes of a molecule in its gaseous state, free from intermolecular interactions that are present in the solid or liquid phase. The gas-phase IR spectrum of this compound has been recorded and is available in the NIST/EPA Gas-Phase Infrared Database. nist.gov This technique, often performed with instruments like the DIGILAB FTS-14, provides a detailed spectrum that can be used for identification and for studying the molecule's fundamental vibrations. nih.govnist.gov

X-ray Diffraction Studies

X-ray diffraction techniques are indispensable for determining the three-dimensional arrangement of atoms in a crystalline solid.

X-ray powder diffraction (XRPD) is a valuable tool for assessing the crystalline purity of a bulk sample. rasayanjournal.co.in By comparing the experimental diffraction pattern of a synthesized compound to a reference pattern or a pattern calculated from single-crystal data, one can identify the crystalline phases present and detect any crystalline impurities. In the synthesis of coordination compounds with 4-(4-chlorobenzyl)pyridine (B1583355), XRPD was used to check the purity of the prepared crystalline powders. rsc.orgrsc.org This technique is crucial in materials science and pharmaceutical development to ensure the correct polymorphic form of a compound is produced. rasayanjournal.co.in

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structures

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (typically carbon, hydrogen, and nitrogen) in the sample, which can be compared to the theoretical values calculated from the molecular formula. For this compound (C₁₂H₁₀ClN), the theoretical elemental composition would be a specific ratio of these elements. Experimental findings from elemental analysis are used to confirm the empirical formula of a synthesized compound. Studies on coordination complexes of the isomeric 4-(4-chlorobenzyl)pyridine report the use of elemental analysis to verify the composition of the final products. rsc.orgrsc.org For example, in the synthesis of Co(NCS)₂(4-(4-chlorobenzyl)pyridine)₄, the calculated and found percentages for C, H, N, and S were compared to confirm the successful synthesis. rsc.org

Chromatographic Techniques

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds in a mixture. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are two of the most common techniques. synectics.netbohrium.com

This compound can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nist.govchemimpex.com The purity of commercially available this compound is often specified as ≥98% as determined by GC. chemimpex.com The NIST Mass Spectrometry Data Center provides Kovats retention index data for this compound, which is a standardized measure used in gas chromatography to identify compounds. nih.gov

The following table summarizes the key analytical techniques used in the characterization of this compound:

Technique Purpose Key Findings/Applications
FT-IR Spectroscopy Functional Group AnalysisIdentifies characteristic vibrational bands for C-H, C=C, C=N, and C-Cl bonds, confirming the molecular structure. nih.govinnovareacademics.in
Vapor Phase IR Spectroscopy Gas-Phase Molecular VibrationsProvides a spectrum free from intermolecular interactions, useful for identification and fundamental vibrational studies. nih.govnist.gov
Single Crystal X-ray Diffraction (SCXRD) Solid-State Structure DeterminationDetermines precise bond lengths, angles, and conformation in the crystalline state. rsc.orgrsc.orgmdpi.com
X-ray Powder Diffraction (XRPD) Crystalline Purity AssessmentVerifies the crystalline phase and purity of bulk samples. rsc.orgrsc.orgrasayanjournal.co.in
Elemental Analysis Elemental CompositionConfirms the empirical formula by comparing experimental and theoretical elemental percentages. rsc.orgrsc.org
Chromatographic Techniques (GC, HPLC) Separation and QuantificationUsed to determine purity and identify the compound in mixtures. GC is often used to assess the purity of commercial samples. nih.govnist.govsynectics.netbohrium.comchemimpex.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography is a widely utilized technique in the synthesis and analysis of this compound for its simplicity, speed, and efficiency in monitoring the progress of chemical reactions and for preliminary purity assessments. This method involves spotting the compound onto a plate coated with a thin layer of an adsorbent material, typically silica (B1680970) gel, and developing it in a sealed chamber with a suitable solvent system (mobile phase).

In the context of this compound research, TLC is frequently employed to determine the completion of a reaction by observing the disappearance of starting materials and the appearance of the product spot. rsc.org For instance, during the synthesis of this compound via the deoxygenation of (4-chlorophenyl)(pyridin-2-yl)methanone, TLC is used to monitor the reaction's progress. rsc.orgrsc.org

The choice of the mobile phase is critical for achieving good separation of the components in a mixture. A common mobile phase for the TLC analysis of this compound and related compounds is a mixture of hexanes and ethyl acetate (B1210297). rsc.org The ratio of these solvents can be adjusted to optimize the separation, with a typical ratio being 70:30 (v/v). rsc.org In one specific purification of this compound, a mobile phase of petroleum ether and ethyl acetate in a 10:1 ratio was used. rsc.org The separated compounds on the TLC plate are visualized under UV light, often at a wavelength of 254 nm. tandfonline.commdpi.com

The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. For this compound, a reported Rf value is 0.54 in a 70:30 (v/v) mixture of hexanes and ethyl acetate. rsc.org This value can be used for identification purposes under specific chromatographic conditions.

Table 1: TLC Parameters for this compound and Related Derivatives

Compound Stationary Phase Mobile Phase (v/v) Rf Value Detection
This compound Silica Gel Hexanes:Ethyl Acetate (70:30) 0.54 rsc.org UV (254 nm) tandfonline.commdpi.com
This compound Silica Gel Petroleum Ether:Ethyl Acetate (10:1) Not Reported rsc.org Not Reported rsc.org
2-Benzylpyridine Silica Gel Hexanes:Ethyl Acetate (80:20) 0.35 rsc.org UV (254 nm) tandfonline.commdpi.com
2-(4-Vinylbenzyl)pyridine Silica Gel Hexanes:Ethyl Acetate (80:20) 0.42 rsc.org UV (254 nm) tandfonline.commdpi.com
2-(4-Fluorobenzyl)pyridine Silica Gel Hexanes:Ethyl Acetate (70:30) 0.51 rsc.org UV (254 nm) tandfonline.commdpi.com
2-(4-Chlorobenzyl)-6-methylpyridine Silica Gel Hexanes:Ethyl Acetate (70:30) 0.32 rsc.org UV (254 nm) tandfonline.commdpi.com

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) stands as a powerful analytical tool for the separation, quantification, and purification of this compound. Its high resolution and sensitivity make it indispensable for assessing the purity of the final compound and for separating complex mixtures. lgcstandards.com A purity of over 95% for this compound has been determined using HPLC. lgcstandards.com

Reverse-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of this compound and its derivatives. sielc.com In this technique, a non-polar stationary phase, such as C8 or C18, is used in conjunction with a polar mobile phase. sielc.comnih.gov A typical mobile phase for the analysis of this compound consists of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com The separation of this compound has been demonstrated on both Newcrom R1 and Newcrom C18 HPLC columns. sielc.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

The enantioselective separation of chiral compounds is a critical aspect of pharmaceutical and chemical research. While this compound itself is not chiral, derivatives of this compound may possess stereogenic centers, necessitating the use of chiral HPLC for the separation of their enantiomers. Chiral HPLC utilizes a chiral stationary phase (CSP) that can interact differently with the enantiomers of a racemic mixture, leading to their separation.

Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose, are widely used for the enantiomeric separation of a broad range of chiral compounds. researchgate.netmdpi.com The selection of the appropriate CSP and mobile phase is crucial for achieving successful chiral separation. researchgate.net For instance, the enantiomers of 1-(4-chlorophenyl)ethanol, a compound structurally related to a potential precursor of this compound, have been separated on a chiral POC-based CSP. mdpi.com The development of chiral HPLC methods often involves screening various CSPs and mobile phase compositions to optimize the resolution of the enantiomers. frontiersin.org

The mobile phase in chiral HPLC typically consists of a non-polar solvent like n-hexane mixed with an alcohol modifier such as isopropanol (B130326) or ethanol (B145695). researchgate.netmdpi.com The nature and concentration of the alcohol modifier can significantly influence the retention times and the enantioselectivity of the separation. mdpi.com

Table 2: HPLC and Chiral HPLC Conditions for Analysis of Related Compounds

Compound/Analyte Column Type Stationary Phase Mobile Phase Detection
2-(4'-Chlorobenzyl)pyridine Reverse Phase Newcrom R1, Newcrom C18 sielc.com Acetonitrile, Water, Phosphoric Acid sielc.com Not Specified
Alpidem and metabolites Reverse Phase C8 nih.gov Acetonitrile:Methanol (B129727):Phosphate buffer (45:15:45, v/v/v) nih.gov Fluorescence (Ex: 255 nm, Em: 423 nm) nih.gov
Racemic 1-(4-chlorophenyl)ethanol Chiral Chiral POC-based CSP mdpi.com Not Specified Not Specified
Racemic 1-(phenyl/4-chlorophenyl)-2-(1H-triazole-1-yl)ethanol derivatives Chiral Chiralpak AD (amylose tris(3,5-dimethylphenylcarbamate)) researchgate.net n-Hexane/Methanol researchgate.net Not Specified

Computational Chemistry and Theoretical Studies of 2 4 Chlorobenzyl Pyridine and Its Analogs

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of pyridine (B92270) derivatives, offering valuable information on their optimized geometries, electronic characteristics, and chemical reactivity.

Optimized Geometries and Electronic Properties

DFT calculations are crucial for determining the most stable three-dimensional conformation of a molecule, its bond lengths, bond angles, and dihedral angles. For analogs of 2-(4-Chlorobenzyl)pyridine, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G(d,p) or 6-311++G(d,p)), are commonly employed to obtain optimized geometries. nist.govresearchgate.net For instance, studies on related heterocyclic systems, like imidazo[1,2-a]pyridine (B132010) derivatives, have shown that DFT optimized structures are in good agreement with experimental data from X-ray crystallography. nih.govuctm.edu

The electronic properties of these molecules, such as the distribution of electron density, can be visualized using molecular electrostatic potential (MEP) maps. MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule, which is critical for understanding intermolecular interactions. researchgate.netbiointerfaceresearch.com In a typical MEP map of a pyridine derivative, the region around the nitrogen atom generally shows a negative potential (red or yellow), indicating a nucleophilic site, while the hydrogen atoms of the pyridine ring exhibit a positive potential (blue), representing electrophilic sites.

A study on a cobalt thiocyanate (B1210189) complex with 4-(4-chlorobenzyl)pyridine (B1583355) utilized DFT methods to optimize the crystal geometries, which was essential for understanding the magnetic properties of the material. researchgate.net Another study on 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)- nih.govresearchgate.netchemscene.comtriazolo[4,3-a]quinazolin-5(4H)-one also employed DFT calculations to investigate its molecular geometry and electronic properties, finding good agreement between theoretical and experimental data. researchgate.net

Table 1: Representative DFT-Calculated Properties for Analogs of this compound

Compound/AnalogMethod/Basis SetCalculated PropertyValueReference
Alpidem (an imidazo[1,2-a]pyridine derivative)B3LYP/6-311G(d,p)Bond Length (C-Cl)1.75906 Å nih.gov
Alpidem (an imidazo[1,2-a]pyridine derivative)B3PW91/6-311G(d,p)Bond Length (C-Cl)1.74444 Å nih.gov
8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netchemscene.comtriazolo[4,3-a]pyridineB3LYPTotal Energy-1983.14769316 Hartree researchgate.net
Imidazo[1,2-a]pyridine N-acylhydrazone derivative (9j)B3LYP/6-31+G(d,p)Dipole Moment7.93 Debye scirp.org

This table presents representative data for analogs to illustrate the types of properties calculated via DFT. Data for the specific compound this compound was not available in the search results.

HOMO/LUMO Energy Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. scirp.orgmdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com This property is often correlated with biological activity. For example, in a study of 1,2,4-triazole (B32235) derivatives containing a pyridine moiety, the HOMO was found to be located on the 4-OCH3 phenyl ring, 1,2,4-triazole ring, and thioether group, while the LUMO was on the pyridine ring, 1,2,4-triazole ring, and thioether group. mdpi.com The small energy gap in these compounds was suggested to be important for their interactions via π-π stacking or hydrophobic interactions. mdpi.com

For Alpidem, an imidazo[1,2-a]pyridine derivative containing a chlorophenyl group, the calculated HOMO-LUMO gap was found to be 4.7951 eV (using the B3LYP method), indicating high chemical reactivity and biological activity. nih.gov In another study on imidazo[1,2-a]pyridine N-acylhydrazone derivatives, the HOMO-LUMO energy gaps ranged from 2.49 eV to 3.91 eV, with the compound having the smallest gap being the most reactive. scirp.org

Table 2: HOMO, LUMO, and Energy Gap for Analogs of this compound

Compound/AnalogHOMO Energy (eV)LUMO Energy (eV)Energy Gap (ΔE) (eV)Reference
Alpidem-6.8820-2.08694.7951 nih.gov
8-chloro-3-((3-chlorobenzyl)thio)- nih.govresearchgate.netchemscene.comtriazolo[4,3-a]pyridine-6.654-1.7604.894 researchgate.net
Imidazo[1,2-a]pyridine N-acylhydrazone (9j)-5.74-3.252.49 scirp.org
Pyridine-3-carboxamide analogNot SpecifiedNot Specified0.13436 eV (3.65 eV) nih.gov

Note: The energy gap value from reference nih.gov was reported as 0.13436 eV, which is unusually low and likely a typo in the source; a more typical value would be in the range of several eV. The table includes representative data for analogs as specific values for this compound were not found.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is invaluable for understanding ligand-protein interactions and for predicting the biological activity of potential drug candidates.

Ligand-Protein Interactions and Binding Modes

Molecular docking simulations provide detailed insights into how a ligand, such as a derivative of this compound, interacts with the active site of a target protein. These interactions often include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, in a study of novel phenothiazine-containing imidazo[1,2-a]pyridine derivatives, molecular docking was used to investigate their binding to the MARK4 protein, a target in cancer therapy. nih.gov The docking analysis revealed binding affinities ranging from -8.1 to -10.4 kcal/mol. nih.gov

Similarly, derivatives of 2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide were docked into the active site of a target protein, with some compounds showing good docking scores, suggesting their potential as anticancer agents. nih.gov Another study on pyrimidine-2-thiol (B7767146) derivatives bearing a pyridine moiety investigated their interactions with cyclooxygenase (COX) enzymes. ashdin.com The docking results for 4-(4-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol showed significant binding interactions within the active sites of COX-1 and COX-2. ashdin.com

Table 3: Representative Molecular Docking Results for Analogs of this compound

Ligand (Analog)Target Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Phenothiazine-imidazo[1,2-a]pyridine derivative (6h)MARK4-10.4Not specified nih.gov
2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl derivative (5)Not specifiedGood docking scoreNot specified nih.gov
4-(4-chlorophenyl)-6-(pyridin-3-yl)-pyrimidine-2-thiol (4b)COX-2 (5IKR)-4.90Not specified ashdin.com
(E)-2-(4-chlorophenyl)-3-(4-hydroxy-3-methoxybenzylideneamino)quinazolin-4(3H)-one (4d)COX-2 (3LN1)-122.54 (RS value)Not specified impactfactor.org

This table showcases typical results from molecular docking studies on related compounds. The specific protein targets for this compound itself are not defined in the provided search results.

Prediction of Biological Activity

By identifying potent binders and their interaction patterns, molecular docking plays a crucial role in the rational design of new bioactive molecules. The binding affinity, often expressed as a docking score or binding free energy, is used to rank and prioritize compounds for further experimental testing. A lower binding energy generally indicates a more stable ligand-protein complex and potentially higher biological activity.

For example, the docking of imidazo[1,2-a]pyridine derivatives against the MARK4 protein helped in identifying compounds with excellent inhibitory potential against this cancer-related kinase. nih.gov In another example, the docking of 2,5-disubstituted-1,3,4-oxadiazoles against InhA, a key enzyme in Mycobacterium tuberculosis, revealed strong binding affinities for all the synthesized compounds, with one derivative showing excellent anti-TB activity in vitro that correlated with the docking results. bohrium.com These studies highlight how molecular docking can effectively predict the biological potential of compounds containing the pyridine scaffold.

Pharmacokinetic and Toxicological Predictions (In Silico ADME/Tox)

In silico ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. It uses computational models to estimate the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like properties and to flag potential liabilities before costly experimental studies are undertaken. researchgate.net

For various pyridine derivatives, in silico tools like SwissADME and pkCSM are frequently used to predict a wide range of properties. nih.govauctoresonline.org These predictions are often guided by rules such as Lipinski's Rule of Five, which assesses the druglikeness of a compound based on its physicochemical properties (molecular weight, logP, hydrogen bond donors, and acceptors). mdpi.com

A study on pyridine-4-carbohydrazide derivatives showed that most of the designed compounds had favorable physicochemical characteristics and adhered to Lipinski's and Veber's rules, indicating good potential for oral bioavailability. auctoresonline.org The predicted human intestinal absorption (HIA) for these derivatives was high, ranging from 83.21% to 96.43%. auctoresonline.org

Similarly, an in silico ADME study of scopoletin (B1681571) derivatives, including one with a 4-chlorobenzyl group, predicted excellent percentage of absorption (76.40–92.21%) for all tested compounds, all of which also followed Lipinski's rule of five. mdpi.com For a series of sulfonamide derivatives with a pyridine moiety, ADME and toxicity predictions were also performed to evaluate their drug-likeness. nih.gov

Table 4: Representative In Silico ADME/Tox Predictions for Analogs of this compound

Compound/AnalogPredicted PropertyPredicted ValuePrediction Tool/Reference
Pyridine-4-carbohydrazide derivativeHuman Intestinal Absorption> 83%pkCSM / auctoresonline.org
Scopoletin derivative with 4-chlorobenzyl group% Absorption~76-92% mdpi.com
Sulfonamide-pyridine derivative (15a)P-glycoprotein substrateYes nih.gov
AlpidemBlood-Brain Barrier (BBB) PenetrationLowAdmetlab 2.0 / nih.gov
2-(4'-Chlorobenzyl)pyridineLogP3.4PubChem / nih.gov
2-(4'-Chlorobenzyl)pyridineTopological Polar Surface Area (TPSA)12.89 ŲChemScene / chemscene.com

This table provides a summary of predicted ADME/Tox properties for compounds structurally related to this compound, as specific comprehensive studies on the title compound were not available.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity or a specific property. While specific QSAR models exclusively for this compound are not extensively documented in publicly available literature, studies on structurally related benzylpyridines and their derivatives provide significant insights into the key molecular features governing their biological effects.

QSAR studies on a series of benzylpiperidine inhibitors of acetylcholinesterase (AChE), an enzyme relevant in the context of Alzheimer's disease, have highlighted the importance of both electronic properties and molecular shape. nih.gov For substituents on the benzyl (B1604629) ring, the most significant QSAR model involved a representation of molecular shape, the largest principal moment of inertia, and the highest occupied molecular orbital (HOMO) energy of the substituted aromatic ring. nih.gov This suggests that for analogs of this compound, the steric bulk and electronic nature of the substituent on the phenyl ring are critical for their interaction with biological targets. The analysis indicated that the receptor "wall" closely fits around the benzyl ring, particularly near the para position, where the chloro group resides in this compound. nih.gov

In another study focusing on the inhibition of the cytochrome P450 enzyme CYP2B6, several benzylpyridines were investigated, including the constitutional isomer of the title compound, 4-(4-chlorobenzyl)pyridine (CBP). researchgate.net This study constructed a three-dimensional QSAR (3D-QSAR) model using Comparative Molecular Field Analysis (CoMFA), which revealed key molecular characteristics for potent inhibition. The models highlighted the importance of steric and electrostatic fields in determining the inhibitory potency. researchgate.net For compounds like 4-(4-chlorobenzyl)pyridine, the steric and electronic influence of the chlorine atom at the para position would significantly contribute to these fields, thereby modulating its inhibitory activity. Such QSAR models are crucial for designing novel and selective enzyme inhibitors. researchgate.net

The general principles from these QSAR analyses on related structures suggest that for this compound and its analogs, the following descriptors are likely to be important in defining their biological activity:

Steric Descriptors: Molecular weight, molar volume, and specific shape indices related to the benzyl and pyridine moieties.

Electronic Descriptors: Dipole moment, HOMO and LUMO energies, and the distribution of electrostatic potential, which are all influenced by the electronegative chlorine atom.

Hydrophobic Descriptors: The logP value, which would be influenced by the presence of the chloro- and benzyl- groups.

These parameters, once calculated for a series of analogs, can be used to build predictive QSAR models to guide the synthesis of new compounds with enhanced activity.

Table 1: Key Molecular Descriptors in QSAR Studies of Benzylpyridine Analogs

Descriptor TypeSpecific Descriptor ExamplesRelevance to this compound Analogs
Steric Molecular Shape, Principal Moment of InertiaInfluences the fit of the molecule into a biological target's active site.
Electronic HOMO/LUMO Energies, Dipole MomentDetermines the electronic interactions, such as charge transfer and electrostatic interactions, with the target.
Hydrophobic LogP (Partition Coefficient)Governs the compound's ability to cross biological membranes and interact with hydrophobic pockets of a receptor.

Conformational Analysis

The three-dimensional structure of a molecule, or its conformation, is crucial in determining its physical, chemical, and biological properties. Conformational analysis of this compound involves studying the spatial arrangement of its atoms, particularly the rotational freedom around the single bond connecting the methylene (B1212753) bridge and the pyridine ring, as well as the bond connecting the methylene bridge and the chlorophenyl ring.

Computational studies on the parent molecule, 2-benzylpyridine, provide a foundational understanding of the conformational preferences. nih.gov The flexibility of the ethylamine (B1201723) chain in n-Benzyl-2-(pyridin-2-yl)ethanamine, a related structure, allows for various spatial arrangements between the two aromatic systems, which can influence binding properties and reactivity. For 2-benzylpyridine, the orientation of the two aromatic rings relative to each other is a key conformational feature.

The introduction of a chlorine atom at the para-position of the benzyl ring, as in this compound, is not expected to introduce significant steric hindrance that would drastically alter the primary conformational preferences compared to 2-benzylpyridine. However, the chloro-substituent will influence the electronic distribution and intermolecular interactions.

The key dihedral angles that define the conformation of this compound are:

τ1 (C(pyridine)-C(pyridine)-C(methylene)-C(phenyl)) : Defines the orientation of the methylene bridge relative to the pyridine ring.

τ2 (C(pyridine)-C(methylene)-C(phenyl)-C(phenyl)) : Defines the orientation of the phenyl ring relative to the methylene bridge.

Theoretical calculations, typically using Density Functional Theory (DFT) methods, can be employed to calculate the potential energy surface as a function of these dihedral angles to identify the most stable, low-energy conformations. For 2-benzylpyridine, computational studies have determined the optimized geometry and explored its conformational space. nih.gov It is expected that this compound will also adopt a "folded" or "extended" conformation, with the relative stability of these conformers being influenced by subtle electronic effects and crystal packing forces in the solid state. The conformational flexibility allows the molecule to adapt its shape to fit into various receptor sites, which is a critical aspect of its potential biological activity.

Table 2: Key Torsional Angles in the Conformational Analysis of this compound

Torsional AngleDescriptionExpected Influence on Conformation
τ1 (Cpy-Cpy-CH2-Cph) Rotation around the bond between the pyridine ring and the methylene bridge.Determines the relative orientation of the pyridine and benzyl groups.
τ2 (Cpy-CH2-Cph-Cph) Rotation around the bond between the methylene bridge and the chlorophenyl ring.Influences the overall shape of the molecule from "extended" to "folded".

Spectroscopic Property Predictions (e.g., Vibrational Spectroscopy)

Theoretical calculations are highly effective in predicting spectroscopic properties, such as vibrational frequencies, which can then be compared with experimental data from techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy. This comparison helps to confirm the molecular structure and provides a detailed understanding of the vibrational modes.

For this compound, the vibrational spectrum can be predicted using quantum chemical calculations, most commonly with Density Functional Theory (DFT) at a specific level of theory and basis set (e.g., B3LYP/6-31G(d,p)). nih.gov Such studies have been performed on the parent compound, 2-benzylpyridine, providing a reliable framework for interpreting the spectrum of its chloro-substituted analog. nih.gov

The calculated vibrational frequencies correspond to specific motions of the atoms, including stretching, bending, and torsional modes. The presence of the pyridine ring, the chlorophenyl ring, and the methylene bridge gives rise to a characteristic set of vibrational bands.

Key predicted vibrational modes for this compound would include:

Pyridine Ring Vibrations: C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C and C=N stretching vibrations are expected in the 1600-1400 cm⁻¹ range. nih.gov

Chlorophenyl Ring Vibrations: Aromatic C-H stretching vibrations also occur around 3100-3000 cm⁻¹. The C-Cl stretching vibration is a key marker and is expected in the lower frequency region of the spectrum. For instance, in related chlorophenyl compounds, this band can be observed in regions such as 890 cm⁻¹ or lower. jchps.com

Methylene Bridge Vibrations: CH₂ stretching vibrations (symmetric and asymmetric) are typically found in the 3000-2850 cm⁻¹ range. CH₂ bending (scissoring) vibrations usually appear around 1450 cm⁻¹.

Coupled Vibrations: Many of the observed bands will result from complex coupled vibrations involving multiple functional groups.

Theoretical calculations not only predict the frequencies but also the intensities of the IR and Raman bands, allowing for a direct simulation of the entire spectrum. nih.gov By comparing the predicted spectrum of this compound with that of 2-benzylpyridine, the specific influence of the para-chloro substitution on the vibrational modes can be elucidated. For example, the C-Cl stretching and bending modes would be absent in the spectrum of 2-benzylpyridine, and their presence in the spectrum of this compound would be a clear identifying feature. Furthermore, the electronic effect of the chlorine atom can cause subtle shifts in the frequencies of the phenyl ring vibrations.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound based on Analog Studies

Functional GroupVibrational ModePredicted Wavenumber Range (cm⁻¹)Reference Analog
Pyridine Ring C-H Stretching3100 - 30002-Benzylpyridine nih.gov
C=C, C=N Stretching1600 - 14002-Benzylpyridine nih.gov
Chlorophenyl Ring C-H Stretching3100 - 3000General Aromatic Compounds
C-Cl Stretching~890Chloro-substituted aromatics jchps.com
Methylene Bridge Asymmetric/Symmetric CH₂ Stretching3000 - 2850General Alkyl Groups
CH₂ Bending (Scissoring)~1450General Alkyl Groups

Applications of 2 4 Chlorobenzyl Pyridine in Materials Science and Catalysis

The pyridine (B92270) derivative, 2-(4-Chlorobenzyl)pyridine, and its structural isomers and related compounds have found utility in various advanced scientific applications. Their roles span from building blocks for complex magnetic materials to key components in catalysis and fluorescent systems. This article explores the specific applications of these compounds in materials science and catalysis, adhering to a focused examination of their functions as ligands, reagents, and probes.

Environmental and Safety Considerations in Research

Handling and Storage for Laboratory Research

Proper handling and storage of 2-(4-Chlorobenzyl)pyridine are crucial for maintaining its stability and preventing accidental exposure.

Handling: When working with this compound, researchers should wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and a lab coat, to avoid contact with the skin, eyes, or clothing. fishersci.com It is recommended to work in a well-ventilated area, such as under a fume hood, to prevent the inhalation of any vapors or mists. bldpharm.com Ingestion and inhalation of the compound should be strictly avoided. fishersci.com After handling, it is important to wash hands thoroughly. tcichemicals.com

Storage: For laboratory storage, this compound should be kept in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comtcichemicals.com Storing at room temperature under an inert atmosphere is also a recommended practice. It is important to keep the compound away from incompatible materials, such as oxidizing agents, and sources of ignition. fishersci.com

Table 1: Handling and Storage Recommendations

Aspect Recommendation Source(s)
Personal Protective Equipment Chemical safety goggles, gloves, lab coat fishersci.com
Ventilation Work in a well-ventilated area or under a fume hood bldpharm.com
Personal Hygiene Avoid ingestion and inhalation; wash hands after handling fishersci.comtcichemicals.com
Storage Conditions Tightly closed container, dry, cool, well-ventilated place fishersci.comtcichemicals.com
Atmosphere Inert atmosphere, room temperature

| Incompatibilities | Keep away from oxidizing agents and ignition sources | fishersci.com |

Hazardous Reactions and Incompatible Materials

Understanding the reactivity of this compound is essential to prevent hazardous situations in the laboratory.

The compound is stable under normal conditions. fishersci.com However, it is incompatible with strong oxidizing agents. fishersci.com Contact with strong acids, bases, and reducing agents should also be avoided. keyorganics.net No hazardous polymerization is known to occur. fishersci.com Under normal processing, hazardous reactions are not expected. fishersci.com

Thermal Decomposition Products

When subjected to high temperatures or combustion, this compound can decompose and release hazardous substances. Thermal decomposition can lead to the release of irritating gases and vapors. fishersci.comthermofisher.com In the event of a fire, the compound may produce poisonous fumes. tcichemicals.com Specific hazardous decomposition products include carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas.

Table 2: Chemical Compound Names

Compound Name
This compound
Carbon oxides
Hydrogen chloride
Nitrogen oxides
2-(p-Chlorobenzyl)pyridine
2-[(4-chlorophenyl)methyl]pyridine
4-(4-chlorobenzyl)pyridine (B1583355)
Co(NCS)2(ClBP)4
Co(NCS)2(ClBP)2
2-(Chloro(4-chlorophenyl)methyl)pyridine (B132659)
2-(4-Chlorobenzoyl)pyridine
(4-Chlorophenyl)-2-pyridinylmethanone
Carbinoxamine Maleate
5-chloro-1-(4-chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde
2-[3-[4-(3-Chlorophenyl)piperazin-1-y]propyl]-1,2,4-triazolo[4,3-a]pyridine-3(2H)-one hydrochloride
4-Chlorophenyl 4-pyridyl ketone

Conclusion and Outlook

Summary of Key Research Contributions on 2-(4-Chlorobenzyl)pyridine

Research on this compound has established it as a versatile intermediate in the synthesis of a variety of biologically active molecules and materials. chemimpex.com A primary focus of research has been its application in medicinal chemistry, where it serves as a crucial building block for pharmaceuticals. chemimpex.comontosight.ai Notably, it is a key intermediate in the preparation of Carbinoxamine, a first-generation antihistamine also used in the management of mild Parkinson's disease. nih.govgoogle.com The compound's structure, featuring a pyridine (B92270) ring and a chlorobenzyl group, lends itself to various chemical modifications, enabling the exploration of a wide range of derivatives. ontosight.ai

Studies have revealed that this compound and its derivatives exhibit a spectrum of biological activities, including antimicrobial and anticancer properties. ontosight.ai Research has demonstrated its efficacy against various bacterial and fungal strains. ontosight.ai Furthermore, its potential as an anticancer agent has been investigated, with studies exploring its ability to inhibit cancer cell growth. ontosight.ai

Beyond its pharmaceutical applications, this compound has found utility in materials science and agricultural chemistry. In materials science, it is used as a ligand in the development of metal complexes for catalysis and is incorporated into polymer formulations to enhance thermal stability and mechanical properties. chemimpex.comontosight.ai In the agrochemical sector, it is used in the formulation of pesticides and herbicides to improve their efficacy and stability. chemimpex.com

The synthesis of this compound itself has been a subject of research, with various methods being developed and optimized. These methods include the reaction of 2-methylpyridine (B31789) with 4-chlorobenzyl chloride and palladium-catalyzed cross-coupling reactions. ontosight.ai Another patented method involves a two-step process starting from 2-pyridine formyl chloride hydrochloride and chlorobenzene (B131634), followed by reaction with diethylene glycol, hydrazine (B178648) hydrate (B1144303), and potassium hydroxide (B78521). google.com

Interactive Data Table: Key Research Contributions

Research Area Key Findings References
Medicinal Chemistry Serves as a key intermediate for pharmaceuticals, including the antihistamine Carbinoxamine. chemimpex.comontosight.ainih.govgoogle.com
Biological Activities Derivatives exhibit antimicrobial and anticancer properties. ontosight.ai
Materials Science Used as a ligand for metal complexes in catalysis and to enhance polymer properties. chemimpex.comontosight.ai
Agricultural Chemistry Incorporated into pesticides and herbicides to improve efficacy. chemimpex.com
Synthesis Multiple synthesis methods developed, including palladium-catalyzed cross-coupling and a patented two-step process. ontosight.aigoogle.com

Emerging Research Areas and Unexplored Potentials

While significant research has been conducted on this compound, several emerging areas and unexplored potentials warrant further investigation. The versatility of its chemical structure suggests that a broader range of derivatives could be synthesized and screened for diverse biological activities.

Medicinal Chemistry:

Neurological Disorders: Its role as an intermediate for drugs targeting neurological disorders is an area with significant potential for expansion. chemimpex.com

Novel Drug Targets: Exploring derivatives as ligands for a wider array of biological targets, such as enzymes and receptors, could lead to the discovery of novel therapeutic agents. ontosight.ai The development of new quinazoline (B50416) derivatives, for instance, is a promising avenue for anticancer drug discovery. nih.gov

Antimalarial Agents: Recent studies on related triazolopyridine structures have shown promising antimalarial activity, suggesting that derivatives of this compound could be investigated for this purpose. mdpi.com

Materials Science:

Advanced Polymers: The incorporation of this compound into new types of polymers could lead to materials with unique and desirable properties for electronics and packaging. chemimpex.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the pyridine nitrogen to coordinate with metal ions opens up possibilities for designing novel coordination polymers and MOFs with interesting magnetic, optical, or catalytic properties. Research on related compounds like [Co(NCS)2(4-(4-chlorobenzyl)pyridine)2]n, which exhibits interesting magnetic properties, highlights the potential in this area. rsc.orgresearchgate.net

Agrochemicals:

Next-Generation Pesticides and Herbicides: There is potential to develop more effective and environmentally benign agrochemicals by further functionalizing the this compound scaffold. chemimpex.com Research into related pyridine derivatives has shown insecticidal and antifungal activities. mdpi.com

Catalysis:

Homogeneous and Heterogeneous Catalysis: The use of this compound as a ligand in catalysis is an area that could be further explored. Designing new metal complexes with this ligand could lead to more efficient and selective catalysts for various organic transformations. ontosight.ai

Challenges and Opportunities in Future Research Endeavors

The future of research on this compound is promising, yet it is not without its challenges. Overcoming these hurdles will be key to unlocking the full potential of this compound and its derivatives.

Challenges:

Synthesis and Scale-Up: While several synthetic methods exist, developing more efficient, cost-effective, and environmentally friendly processes for large-scale production remains a challenge. google.com

Structure-Activity Relationship (SAR) Studies: A significant challenge in medicinal chemistry is the comprehensive exploration of the vast chemical space of possible derivatives to establish clear SARs for various biological targets. researchgate.net This requires extensive synthesis and screening efforts.

Predicting Toxicity and Pharmacokinetics: As with any drug discovery program, predicting the toxicity and pharmacokinetic properties of new derivatives early in the development process is a major hurdle. researchgate.net

Limited Solubility: Some derivatives may exhibit poor solubility, which can hinder their biological evaluation and formulation into effective products. auctoresonline.org

Opportunities:

Computational Chemistry and In Silico Screening: The use of computational tools, such as molecular docking and virtual screening, presents a significant opportunity to rationalize the design of new derivatives and prioritize synthetic efforts towards compounds with a higher probability of desired activity. mdpi.comauctoresonline.org

Multidisciplinary Collaboration: The diverse applications of this compound in medicine, materials science, and agriculture create opportunities for collaboration between chemists, biologists, material scientists, and pharmacologists.

Development of "Greener" Methodologies: There is an ongoing opportunity to develop more sustainable synthetic routes that minimize waste and the use of hazardous reagents.

High-Throughput Screening: Advances in high-throughput screening technologies can accelerate the evaluation of large libraries of this compound derivatives for various biological activities.

Q & A

Q. How can the synthesis of 2-(4-Chlorobenzyl)pyridine be optimized for higher yield and purity?

The synthesis typically involves alkylation of pyridine with 4-chlorobenzyl chloride under basic conditions. Evidence suggests using sodium amide (NaNH₂) as a base and inert solvents like toluene or dimethylformamide (DMF) to minimize side reactions . Optimization strategies include:

  • Temperature control : Maintaining 80–100°C to balance reaction rate and selectivity.
  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C) may enhance regioselectivity.
  • Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .

Q. What safety protocols are critical when handling this compound in the laboratory?

Key precautions include:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (H335/H332 hazards) .
  • Waste disposal : Segregate organic waste and collaborate with certified disposal services to mitigate environmental risks .

Q. How is the crystal structure of this compound determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. The SHELX software suite (e.g., SHELXL) is widely used for refining crystallographic data. Key steps include:

  • Data collection : High-resolution diffraction data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts.
  • Validation : Check for twinning or disorder using PLATON or similar tools .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data caused by impurities or isomer formation?

Contradictions often arise from:

  • Isomeric byproducts : Use HPLC or GC-MS to detect and quantify isomers (e.g., ortho vs. para substitution).
  • Trace impurities : Recrystallize in non-polar solvents (hexane/ethyl acetate) or employ preparative TLC .
  • Spectroscopic validation : Cross-verify NMR (¹H/¹³C) and IR data with computational predictions (DFT) .

Q. What mechanistic insights exist for the biological activity of this compound derivatives?

Studies suggest its derivatives act as enzyme inhibitors or receptor ligands. For example:

  • Anticancer activity : Pyridine moieties interact with kinase ATP-binding pockets, as shown in molecular docking studies .
  • Antimicrobial effects : The chlorobenzyl group enhances membrane permeability, validated via MIC assays against S. aureus .

Q. What computational approaches are effective for modeling this compound’s interactions in drug design?

  • Docking simulations : Use AutoDock Vina with PDB receptors (e.g., 6LU7 for SARS-CoV-2 protease) to predict binding affinities .
  • Quantum mechanics : DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., HOMO-LUMO gaps) .
  • MD simulations : GROMACS trajectories reveal stability in aqueous or lipid bilayer environments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.